molecular formula C8H12ClN5O2 B11073832 4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid

4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid

Cat. No.: B11073832
M. Wt: 245.67 g/mol
InChI Key: NSHVIMQRVINRIE-UHFFFAOYSA-N
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Description

4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a methylamino group, and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine compounds.

    Reaction with Methylamine: Cyanuric chloride is reacted with methylamine to introduce the methylamino group at the 6-position of the triazine ring.

    Introduction of the Chloro Group: The chloro group is introduced at the 4-position of the triazine ring through a substitution reaction.

    Attachment of Butanoic Acid: Finally, the butanoic acid moiety is attached to the triazine ring through an amide bond formation reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid can be compared with other similar compounds, such as:

    4-Chloro-6-(methylamino)pyrimidine: This compound has a similar structure but lacks the butanoic acid moiety.

    4-(Methylamino)butanoic acid hydrochloride: This compound has a similar butanoic acid moiety but lacks the triazine ring.

    2-Chloro-4,6-diamino-1,3,5-triazine: This compound has a similar triazine ring but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12ClN5O2

Molecular Weight

245.67 g/mol

IUPAC Name

4-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]butanoic acid

InChI

InChI=1S/C8H12ClN5O2/c1-10-7-12-6(9)13-8(14-7)11-4-2-3-5(15)16/h2-4H2,1H3,(H,15,16)(H2,10,11,12,13,14)

InChI Key

NSHVIMQRVINRIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)NCCCC(=O)O

Origin of Product

United States

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